Tetrachyrin
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Overview
Description
Tetrachyrin is a chemical compound known for its unique molecular structure and significant potential in various scientific research fields. It is a rearranged kaurenoid lactone and diterpene acid, originally isolated from the plants Tetrachyron orizabaensis and Helianthus debilis . Its distinct structure opens avenues for diverse applications, ranging from drug development to renewable energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tetrachyrin involves several synthetic routes. One common method includes the extraction from the ethanol extract of Wedelia paludosa aerial parts . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is not widely reported, suggesting that it may still be in the research and development phase. The extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Types of Reactions: Tetrachyrin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Tetrachyrin has a wide range of scientific research applications, including:
Mechanism of Action
Tetrachyrin can be compared with other similar compounds, such as:
Tetracycline: An antibiotic with a similar structural framework but different biological activities.
Diterpenoids: A class of compounds with similar structural features but varying biological properties.
Uniqueness: this compound’s uniqueness lies in its rearranged kaurenoid lactone structure, which distinguishes it from other diterpenoids and contributes to its diverse range of applications .
Comparison with Similar Compounds
- Tetracycline
- Diterpenoids such as 3alpha-tigloyloxykaur-16-en-19-oic acid and 3alpha-cinnamoyloxykaur-16-en-19-oic acid .
Tetrachyrin continues to be a subject of extensive research due to its promising potential in various scientific fields. Its unique structure and diverse applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLCCRNYWMMRT-GFBDQPOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73483-88-2 |
Source
|
Record name | Tetrachyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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